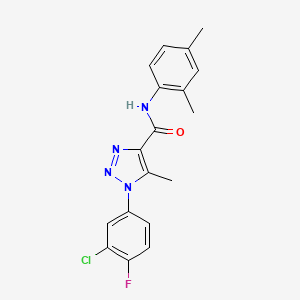![molecular formula C29H28N4O3 B11287226 2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11287226.png)
2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-BENZYL-5,8-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of 2-{3-BENZYL-5,8-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole nucleus. Common synthetic routes include the reaction of benzyl and methyl groups with appropriate reagents under controlled conditions . Industrial production methods often involve the use of advanced techniques such as catalytic hydrogenation and high-temperature reactions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as HIV and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity . This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-{3-BENZYL-5,8-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE stands out due to its unique structure and potent biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
This compound’s distinct structure and diverse applications make it a valuable subject for further research and development.
Properties
Molecular Formula |
C29H28N4O3 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-(3-benzyl-5,8-dimethyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C29H28N4O3/c1-19-9-12-21(13-10-19)16-30-25(34)18-32-26-23-15-20(2)11-14-24(23)31(3)27(26)28(35)33(29(32)36)17-22-7-5-4-6-8-22/h4-15H,16-18H2,1-3H3,(H,30,34) |
InChI Key |
TYMKTSQILGDCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N(C5=C3C=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


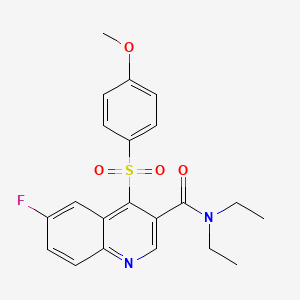
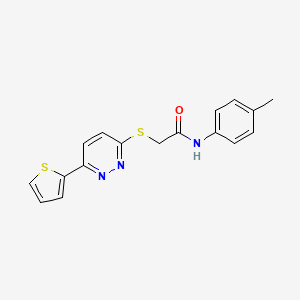
![5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11287167.png)
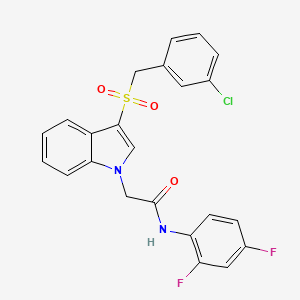
![ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B11287175.png)
![6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11287177.png)
![4-Chloro-2-methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11287181.png)
![N-(4-chlorophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11287185.png)
![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B11287186.png)
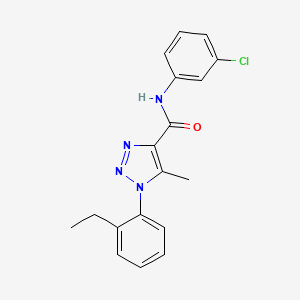
![8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11287204.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11287223.png)
![3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11287229.png)
